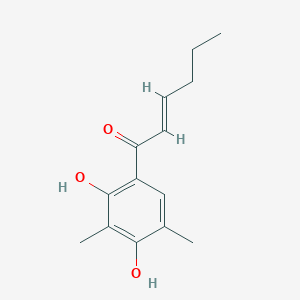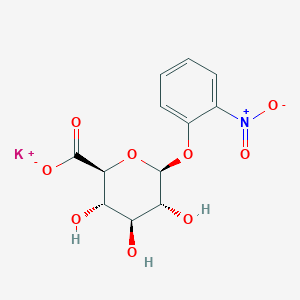
2-Nitrophenyl beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl beta-D-glucuronide is a chromogenic substrate commonly used in biochemical assays to detect the activity of beta-glucuronidase enzymes. This compound is particularly valuable in various fields of scientific research due to its ability to produce a measurable color change upon enzymatic hydrolysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-glucuronide typically involves the glycosylation of 2-nitrophenol with a glucuronic acid derivative. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the beta-D-glucuronide linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrophenyl beta-D-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This hydrolysis results in the cleavage of the glucuronic acid moiety, releasing 2-nitrophenol, which can be detected colorimetrically.
Common Reagents and Conditions:
Reagents: Beta-glucuronidase enzymes, water, and buffer solutions.
Conditions: The hydrolysis reaction is typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products: The major product of the hydrolysis reaction is 2-nitrophenol, which exhibits a yellow color that can be quantitatively measured using spectrophotometry.
Applications De Recherche Scientifique
2-Nitrophenyl beta-D-glucuronide is widely used in various scientific research applications, including:
Biochemistry: As a substrate for detecting beta-glucuronidase activity in enzyme assays.
Microbiology: To identify and quantify beta-glucuronidase-producing bacteria in environmental and clinical samples.
Pharmacology: In drug metabolism studies to investigate the role of beta-glucuronidase in the hydrolysis of glucuronide conjugates.
Toxicology: To assess the impact of environmental toxins on beta-glucuronidase activity in biological systems.
Mécanisme D'action
The mechanism of action of 2-Nitrophenyl beta-D-glucuronide involves its hydrolysis by beta-glucuronidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and glucuronic acid. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the hydrolysis to occur efficiently.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl beta-D-glucuronide: Another chromogenic substrate used for detecting beta-glucuronidase activity, but with a different nitro group position.
2-Nitrophenyl beta-D-galactopyranoside: Used for detecting beta-galactosidase activity, similar in structure but with a galactose moiety instead of glucuronic acid.
Uniqueness: 2-Nitrophenyl beta-D-glucuronide is unique due to its specific application in detecting beta-glucuronidase activity. Its ability to produce a distinct color change upon hydrolysis makes it a valuable tool in various biochemical and clinical assays.
Propriétés
Formule moléculaire |
C12H12KNO9 |
|---|---|
Poids moléculaire |
353.32 g/mol |
Nom IUPAC |
potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C12H13NO9.K/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |
Clé InChI |
PSTZQJRGUIDEPT-BLKPXHQLSA-M |
SMILES isomérique |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)

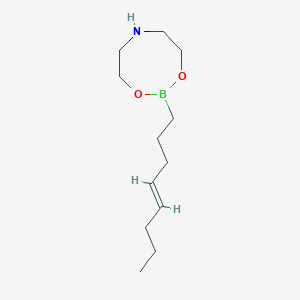

![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
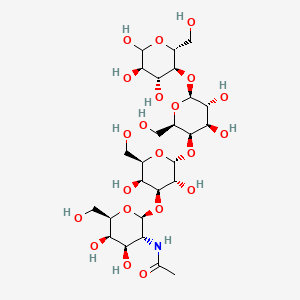

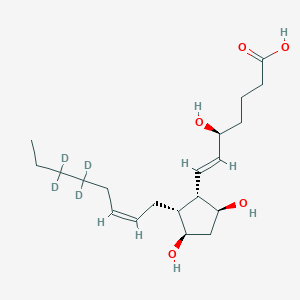
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
